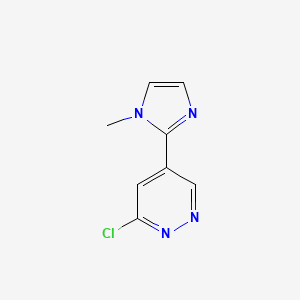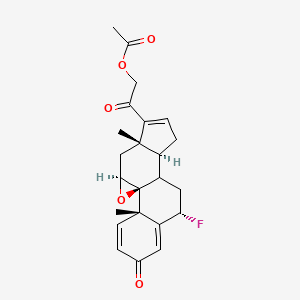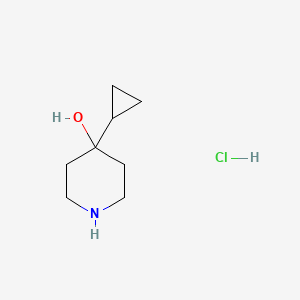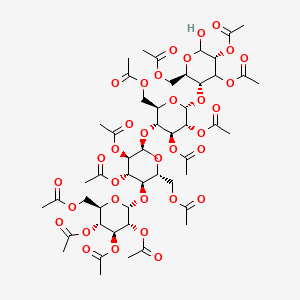
Maltotetraose Tridecaacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
Maltotetraose Tridecaacetate is typically synthesized through the acetylation of maltotetraose. The process involves the reaction of maltotetraose with acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions include maintaining a temperature of around 0-5°C to control the reaction rate and prevent side reactions .
Industrial Production Methods
Industrial production of maltotetraose involves the enzymatic hydrolysis of starch or maltodextrin using maltotetraose amylase . The hydrolysates are then purified using techniques such as simulated moving bed chromatography to achieve high purity . The acetylation process is then scaled up for industrial production, ensuring high yield and purity .
Chemical Reactions Analysis
Types of Reactions
Maltotetraose Tridecaacetate undergoes various chemical reactions, including:
Hydrolysis: Breaking down the acetyl groups to revert to maltotetraose.
Oxidation: Oxidation of the hydroxyl groups to form aldehydes or ketones.
Substitution: Substitution of acetyl groups with other functional groups.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions using reagents like hydrochloric acid or sodium hydroxide.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Substitution: Various nucleophiles like amines or alcohols under mild conditions.
Major Products
Hydrolysis: Maltotetraose and acetic acid.
Oxidation: Aldehydes or ketones.
Substitution: Derivatives with different functional groups.
Scientific Research Applications
Maltotetraose Tridecaacetate has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of Maltotetraose Tridecaacetate involves its interaction with specific enzymes and receptors in biological systems. The acetyl groups enhance its stability and solubility, allowing it to effectively participate in biochemical reactions . The compound targets various molecular pathways, including those involved in carbohydrate metabolism and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
Maltotriose Tridecaacetate: A similar compound with three glucose units.
Maltopentose Tridecaacetate: A similar compound with five glucose units.
Uniqueness
Maltotetraose Tridecaacetate stands out due to its optimal balance of solubility and stability, making it more suitable for certain applications compared to its analogs . Its unique structure allows for specific interactions with enzymes and receptors, enhancing its functionality in various fields .
Properties
Molecular Formula |
C50H68O34 |
|---|---|
Molecular Weight |
1213.1 g/mol |
IUPAC Name |
[(2R,3R,5R)-4,5-diacetyloxy-3-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4-diacetyloxy-6-(acetyloxymethyl)-5-[(2R,3R,4S,5R,6R)-3,4,5-triacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxyoxan-2-yl]oxyoxan-2-yl]oxy-6-hydroxyoxan-2-yl]methyl acetate |
InChI |
InChI=1S/C50H68O34/c1-18(51)65-14-31-36(39(70-23(6)56)43(47(64)78-31)74-27(10)60)82-49-45(76-29(12)62)41(72-25(8)58)38(33(80-49)16-67-20(3)53)84-50-46(77-30(13)63)42(73-26(9)59)37(34(81-50)17-68-21(4)54)83-48-44(75-28(11)61)40(71-24(7)57)35(69-22(5)55)32(79-48)15-66-19(2)52/h31-50,64H,14-17H2,1-13H3/t31-,32-,33-,34-,35-,36-,37-,38-,39?,40+,41+,42+,43-,44-,45-,46-,47?,48-,49-,50-/m1/s1 |
InChI Key |
CUPHYLVAXIHEIC-MQZJDYBPSA-N |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2OC(=O)C)OC(=O)C)O[C@@H]3[C@H](OC([C@@H](C3OC(=O)C)OC(=O)C)O)COC(=O)C)COC(=O)C)OC(=O)C)OC(=O)C)O[C@@H]4[C@@H]([C@H]([C@@H]([C@H](O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)O)OC(=O)C)OC(=O)C)OC2C(C(C(C(O2)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC4C(C(C(C(O4)COC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C)OC(=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


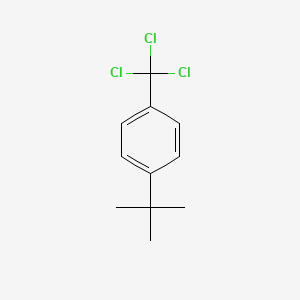
![N-beta-D-Galactopyranosyl-N'-[(2-methanethiosulfonyl)ethyl]urea](/img/structure/B13842269.png)
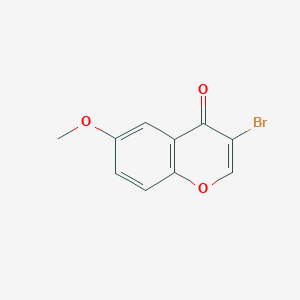
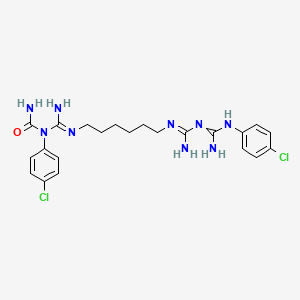
![2,5-Diamino-2,3-dihydro-6H-thiazolo[4,5-d]pyrimidin-7-one](/img/structure/B13842292.png)
![methyl (3R,6R)-3,4,5-triacetyloxy-6-[[(8R,9R,13S,14R,17S)-13-methyl-3-phenylmethoxy-6,7,8,9,11,12,14,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxy]oxane-2-carboxylate](/img/structure/B13842300.png)
![2-[(4,4,11,11-Tetramethyl-3,5,7,10,12-pentaoxatricyclo[7.3.0.02,6]dodecan-6-yl)methylamino]propanoic acid](/img/structure/B13842305.png)
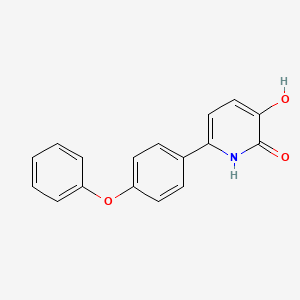
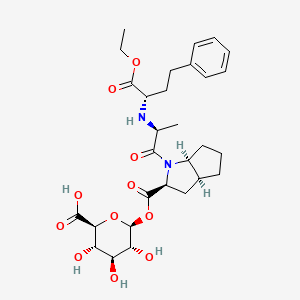
![N-[2-(4-bromophenoxy)ethyl]-4,4-dimethylcyclohexan-1-amine](/img/structure/B13842316.png)
